Homocysteine thiolactone hydrochloride

Description

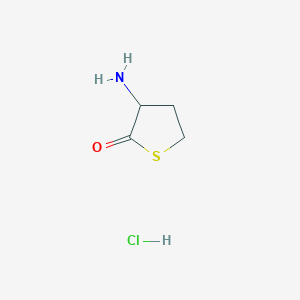

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-aminothiolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEGSUBKDDEALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6038-19-3, 3622-59-1 | |

| Record name | Homocysteine thiolactone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6038-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine thiolactone hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC22879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-homocysteine thiolactone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D8467GAGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms and Interactions of Dl Homocysteine Thiolactone Hydrochloride

Protein N-Homocysteinylation Induced by DL-Homocysteine Thiolactone Hydrochloride

One of the primary molecular actions of homocysteine thiolactone is the N-homocysteinylation of proteins, a non-enzymatic process where HCTL covalently attaches to protein lysine (B10760008) residues. nih.gov This modification results in the formation of N-homocysteinyl-lysine, which introduces a new, free thiol group into the protein structure. mdpi.comnih.gov This process is considered irreversible and can significantly alter the protein's structure and function, contributing to cellular damage and the development of disease. nih.govnih.gov

The modification of lysine residues by homocysteine thiolactone is a chemical acylation reaction. ahajournals.org The core of this interaction lies in the structure of HCTL, which is a five-membered cyclic thioester. mdpi.com This ring is susceptible to nucleophilic attack by the uncharged ε-amino group (-NH2) of a lysine residue within a protein. ahajournals.orgnih.gov

The reaction proceeds as follows:

The nucleophilic ε-amino group of a lysine side chain attacks the electrophilic carbonyl carbon of the thiolactone ring.

This attack leads to the opening of the ring and the formation of a stable amide bond between the lysine residue and the homocysteine moiety. nih.gov

The result is a protein where the original lysine side chain is extended with a homocysteine group, terminating in a reactive sulfhydryl (-SH) group. mdpi.comnih.gov The reactivity of a specific lysine residue towards HCTL can be influenced by its local chemical environment; for instance, a lysine with an unusually low acid dissociation constant (pKa) is more readily deprotonated and thus more nucleophilic and reactive. nih.gov While N-homocysteinylation is a primary outcome, HCTL can also hydrolyze to homocysteine at physiological pH, which can then participate in S-homocysteinylation by forming disulfide bonds with cysteine residues. researchgate.net

The covalent addition of homocysteine to lysine residues induces a range of structural and functional changes in the modified proteins, which can have significant pathological implications. nih.govphysiology.org These alterations are a key mechanism by which elevated homocysteine levels are thought to contribute to disease. nih.govresearchgate.net

N-homocysteinylation leads to significant conformational changes in plasma proteins such as albumin and fibrinogen. researchgate.net The modification of specific lysine residues—for example, Lys4, Lys12, Lys137, and Lys525 in albumin—can be identified directly in human serum samples. nih.gov In fibrinogen, key sites of modification include Lys344, Lys385, and Lys562. nih.gov This modification can prevent essential structural transitions in proteins; for instance, the N-homocysteinylation of Lys525 in albumin interferes with conformational changes related to the redox state of the Cys34 residue. researchgate.net

Furthermore, the impact of N-homocysteinylation can depend on the protein's intrinsic properties. nih.govnih.gov Proteins with an acidic isoelectric point (pI) are more susceptible to denaturation and significant structural alterations following N-homocysteinylation, whereas basic proteins tend to be more resistant. nih.govnih.gov The introduction of a new thiol group also changes the protein's redox status, making it more susceptible to oxidation. mdpi.comencyclopedia.pub

The function of various enzymes can be directly impaired by HCTL-mediated modification.

Lysyl Oxidase: This enzyme is crucial for the cross-linking of collagen and elastin (B1584352), which provides structural integrity to connective tissues. Homocysteine thiolactone acts as a competitive and irreversible inhibitor of lysyl oxidase. nih.gov It functions as a mechanism-based inactivator that likely derivatizes and reduces the enzyme's active site carbonyl cofactor. nih.gov The inhibition of lysyl oxidase by HCTL is believed to contribute to the connective tissue defects observed in conditions with high homocysteine levels. nih.gov

Table 1: Inhibition of Lysyl Oxidase by Homocysteine Thiolactone and its Analogues Data derived from studies on the irreversible inhibition of lysyl oxidase. nih.gov

| Inhibitor | Inhibition Constant (KI) (µM) | Inactivation Rate Constant (k2) (min-1) |

|---|---|---|

| Homocysteine thiolactone | 21 ± 3 | 0.18 |

| Selenohomocysteine lactone | 8.3 ± 2.2 | 0.12 |

| Homoserine lactone | 420 ± 56 | 0.28 |

Paraoxonase 1 (PON1): PON1 is an enzyme associated with high-density lipoprotein (HDL) that possesses antioxidant properties and can hydrolyze HCTL, thus detoxifying it. nih.govulpgc.es However, HCTL itself can inhibit PON1 activity. nih.govnih.gov In vitro experiments show that HCTL reduces both the paraoxonase and aryl esterase activities of purified human PON1 in a concentration-dependent manner. nih.gov This inhibition suggests a negative feedback loop where high levels of HCTL impair the very enzyme that can break it down, potentially exacerbating HCTL-induced damage. nih.govnih.gov

Table 2: Effect of Homocysteine Thiolactone (HCTL) on Purified Paraoxonase 1 (PON1) Activity Data from in vitro experiments measuring the reduction in enzyme activity compared to control groups. nih.gov

| HCTL Concentration (µM) | Reduction in Paraoxonase Activity (%) | Reduction in Aryl Esterase Activity (%) |

|---|---|---|

| 10 | Not Statistically Significant | Not Statistically Significant |

| 50 | 43.16% | 42.22% |

| 100 | 68.65% | 59.12% |

N-homocysteinylation can severely disrupt protein structure, leading to misfolding and aggregation. nih.govnih.gov The modification induces gross structural changes and promotes aggregation in a dose-dependent manner. nih.gov For example, studies on bovine pancreatic insulin (B600854) show that HCTL causes the protein to transition from its native alpha-helical structure to partially folded conformations with a high beta-sheet content, which is a hallmark of aggregation. nih.gov This effect is attributed to the homocysteinylation of the Lys29 residue on insulin's B-chain. nih.gov Similarly, N-homocysteinylation of Ribonuclease A (RNase A) leads to the formation of dimers and higher-order oligomers. nih.gov This process can also make proteins more susceptible to oxidation, which further increases their tendency to aggregate. nih.govnih.gov

The modified proteins resulting from N-homocysteinylation are recognized as foreign by the immune system, leading to the formation of autoantibodies. mdpi.comnih.gov This generation of immunogenic adducts is a critical consequence of HCTL's reactivity. nih.govnih.gov The reaction between HCTL and proteins like low-density lipoprotein (LDL) creates what is known as a homocystamide-LDL adduct. nih.gov The immune response triggered by these modified self-proteins is believed to be a significant contributor to the pathologies associated with high homocysteine levels, such as atherosclerosis. mdpi.comahajournals.orgencyclopedia.pub

Specific Protein Targets and Their Modifications

DL-Homocysteine thiolactone hydrochloride is a reactive metabolite capable of modifying proteins, a process known as N-homocysteinylation. nih.govwikipedia.org This modification typically targets the ε-amino groups of lysine residues, forming an amide linkage and potentially altering the protein's structure and function. wikipedia.orgnih.gov This process can lead to protein damage and has been linked to various pathological conditions. wikipedia.orgmdpi.com

Albumin and Serum Proteins

Human serum albumin (HSA) and other serum proteins are major targets for modification by homocysteine thiolactone (HTL). mdpi.comnih.gov This N-homocysteinylation can cause protein damage, increase the formation of radicals, and lead to the creation of protein oligomers. mdpi.com Studies have shown that incubating plasma proteins with HTL results in changes to the levels of thiol, amino, and carbonyl groups within these proteins. nih.gov

Research indicates that upon incubation with HTL, albumin undergoes both S-homocysteinylation (at its Cys34 residue) and N-homocysteinylation. nih.gov One study demonstrated that the extent of S-homocysteinylation was significantly greater than N-homocysteinylation. nih.gov Furthermore, treating fetal bovine serum (FBS) with increasing concentrations of HTL led to a corresponding increase in the number of N-linked homocysteine molecules per mole of serum protein. nih.gov

| Treatment | Resulting Modification | Source |

|---|---|---|

| Incubation of Human Serum Albumin (HSA) with 1 mM HTL for 24h | 0.41 mol/mol S-homocysteinylation | nih.gov |

| Incubation of Human Serum Albumin (HSA) with 1 mM HTL for 24h | 0.14 mol/mol N-homocysteinylation | nih.gov |

| Modification of Fetal Bovine Serum (FBS) with 0.2 mM HTL | 0.18 mol N-linked Hcy per mol serum protein | nih.gov |

| Modification of Fetal Bovine Serum (FBS) with 1.0 mM HTL | 0.72 mol N-linked Hcy per mol serum protein | nih.gov |

| Modification of Fetal Bovine Serum (FBS) with 5.0 mM HTL | 1.34 mol N-linked Hcy per mol serum protein | nih.gov |

| Modification of Fetal Bovine Serum (FBS) with 25.0 mM HTL | 2.74 mol N-linked Hcy per mol serum protein | nih.gov |

Hemoglobin and Myoglobin (B1173299)

Hemoglobin and myoglobin are also recognized targets for N-homocysteinylation by homocysteine thiolactone. mdpi.com Oxidative damage resulting from this modification has been demonstrated for both proteins. mdpi.com In studies examining gene expression changes in human vascular endothelial cells treated with HTL, myoglobin was identified as one of the affected genes, showing a significant increase in expression. nih.gov

Cytochrome C and Redox State Modulation

Cytochrome c is particularly sensitive to modification by homocysteine thiolactone, which can lead to the formation of N-Hcy-cytochrome c multimers. nih.govacs.org This N-homocysteinylation has significant structural and functional consequences. acs.org Specifically, four lysine residues in cytochrome c have been identified as susceptible to this modification. nih.govacs.org

The modification of just one mole of lysine per mole of protein alters the redox state of the heme iron in cytochrome c, rendering it reduced. nih.govacs.org This occurs because the thiol group of the newly attached homocysteine reduces the heme iron. acs.org While this modification does not cause major changes to the protein's secondary structure, it does induce subtle structural alterations that make the modified protein more resistant to degradation by proteases like trypsin and chymotrypsin. nih.govacs.org

| Identified Susceptible Residues | Source |

|---|---|

| Lys8 or -13 | nih.govacs.org |

| Lys86 or -87 | nih.govacs.org |

| Lys99 | nih.govacs.org |

| Lys100 | nih.govacs.org |

Low-Density Lipoprotein (LDL)

Homocysteine thiolactone modifies low-density lipoprotein (LDL) by binding to the free lysine groups of apolipoprotein B. researchgate.net This process, known as homocysteinylation, increases the atherogenicity of LDL. nih.gov The modified LDL (Hcy-LDL) triggers increased aggregation and facilitates the formation of foam cells in cultured human macrophages. researchgate.net

Incubation of human aortic endothelial cells with Hcy-LDL leads to significant oxidative damage, characterized by an increase in cellular lipid hydroperoxides and reduced cell viability. nih.gov Furthermore, Hcy-LDL induces a notable increase in cytoplasmic calcium levels and the production of peroxynitrite in these endothelial cells. nih.gov

Redox Biology and Oxidative Stress Mechanisms

The interaction of DL-homocysteine thiolactone hydrochloride with proteins and other molecules is intrinsically linked to redox biology and the induction of oxidative stress. mdpi.comnih.gov The introduction of a free thiol group via N-homocysteinylation can alter the redox status of the modified protein and the surrounding cellular environment. mdpi.com

Generation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Homocysteine metabolism can lead to redox imbalances and the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comnih.gov The homocysteinylation of proteins by homocysteine thiolactone is a key mechanism contributing to this oxidative stress. mdpi.com The reaction of human serum albumin with HTL, for example, results in an increase in protein carbonyl groups, which are markers of oxidative damage. nih.gov This process involves the formation of α-amino acid carbon-centered radicals via a hydrogen atom transfer from the thiolactone-derived homocystamides. nih.gov

The modification of LDL by homocysteine thiolactone has been shown to induce oxidative damage in human endothelial cells. nih.gov This interaction leads to an increase in peroxynitrite (ONOO-), a potent reactive nitrogen species, and a decrease in nitric oxide (NO) production. nih.gov Peroxynitrite is formed from the reaction of superoxide (B77818) radicals (O2•−) with nitric oxide. nih.gov This shift in redox balance highlights a critical pathway through which homocysteinylation contributes to vascular damage. nih.govnih.gov

Contribution to Endoplasmic Reticulum (ER) Stress

Homocysteine has been shown to enhance endoplasmic reticulum (ER) stress. science.govscience.gov In T cells, homocysteine-induced activation was blocked by inhibiting ER stress. science.gov The mechanism involves an increase in the coupling between the ER and mitochondria. science.gov This enhanced juxtaposition is required for the subsequent changes in mitochondrial function and T-cell activation prompted by homocysteine. science.gov

Interactions with Cellular Signaling Pathways

DL-Homocysteine thiolactone hydrochloride interacts with and activates several critical cellular signaling pathways, leading to a cascade of downstream effects.

A significant mechanism of homocysteine's action is the overactivation of N-Methyl-D-aspartate (NMDA) receptors. researchgate.net Activation of these receptors by elevated homocysteine levels can contribute to neurological complications. science.gov In cardiomyocytes, which also express NMDA receptors, their activation leads to mitochondrial dysfunction, increased oxidative stress, and apoptosis (cell death). researchgate.netnih.gov Studies have demonstrated a direct link between homocysteine, the activation of NMDA receptors, and subsequent contractile dysfunction in heart cells. nih.gov

Activation of Toll-like receptor 4 (TLR4) is another proposed mechanism for the pathological effects of homocysteine. researchgate.net TLR4 is a component of the innate immune system, and its activation is necessary to initiate an inflammatory response. usu.edu Research has pointed to TLR4 activation as a pathway through which homocysteine exerts its harmful effects. researchgate.net

Table of Research Findings

| Mechanism | Key Finding | Affected System/Cell Type | Reference |

| NADPH Oxidase Activation | Increases levels and activation of NADPH oxidase, leading to superoxide production. | Podocytes, General Cellular | science.govscience.govresearchgate.net |

| NO Bioavailability | Reduces nitric oxide synthesis and bioavailability through eNOS uncoupling. | Endothelial Cells | researchgate.netresearchgate.net |

| Thiyl Radical Formation | N-homocysteinylation of proteins increases susceptibility to oxidative damage via thiyl radicals. | Proteins | nih.govscispace.com |

| ER Stress | Enhances ER stress and increases ER-mitochondria coupling. | T Cells | science.govscience.gov |

| NMDA Receptor Activation | Causes overactivation of NMDA receptors, leading to mitochondrial dysfunction and apoptosis. | Neurons, Cardiomyocytes | science.govresearchgate.netnih.gov |

| TLR4 Activation | Activates Toll-like receptor 4, initiating an inflammatory response. | Immune System, Skeletal Muscle | researchgate.netusu.edu |

Dysregulation of Calcium (Ca²⁺) Handling

DL-Homocysteine thiolactone hydrochloride (HTL) has been shown to directly impact cellular calcium (Ca²⁺) handling by modifying key regulatory proteins. Research indicates that HTL, the cyclic thioester of homocysteine, can react with lysine residues on the ryanodine (B192298) receptor 2 (RyR2), a critical channel that controls Ca²⁺ release from the sarcoplasmic reticulum in cardiac muscle. mdpi.com This reaction, known as N-homocysteinylation, results in the formation of a carbonyl group and alters the Ca²⁺ sensitivity of the RyR2 channel. mdpi.com This molecular interaction provides a direct link between elevated levels of homocysteine metabolites and the improper Ca²⁺ handling observed in conditions such as heart failure. mdpi.com Two primary proteins within the sarcoplasmic reticulum, the Ca²⁺ pump (SERCA2) and RyR2, are responsible for managing cytosolic Ca²⁺ concentration, and their modification by HTL disrupts this delicate balance. mdpi.com

Table 1: Effects of DL-Homocysteine Thiolactone Hydrochloride on Calcium Handling

| Interacting Protein | Molecular Effect of HTL | Consequence |

| Ryanodine Receptor 2 (RyR2) | Reacts with lysine residues (N-homocysteinylation) | Forms carbonyl group, changes Ca²⁺ sensitivity of the channel mdpi.com |

| Ca²⁺ pump (SERCA2) | Identified as a target for modification by HTL | Contributes to dysregulation of cytosolic Ca²⁺ concentration mdpi.com |

Effects on MAP Kinase Phosphorylation (e.g., ERK)

The mitogen-activated protein kinase (MAPK) signaling pathway, particularly the extracellular signal-regulated kinases (ERK), is a crucial regulator of cell proliferation, differentiation, and stress responses. nih.gov Studies investigating the effects of homocysteine (Hcy), the precursor to HTL, have demonstrated a direct influence on this pathway. In fetal neural stem cells, exposure to Hcy was found to decrease the phosphorylation of ERK1/2 proteins. nih.gov This inhibition of ERK signaling by Hcy was directly correlated with a decrease in the proliferation of these stem cells, suggesting a mechanism by which elevated homocysteine levels could impact neural development. nih.gov Although this research focused on homocysteine, its role as the direct precursor to HTL suggests a potential pathway for the hydrochloride form to exert similar effects on MAPK/ERK signaling.

Table 2: Research Findings on Homocysteine and ERK Phosphorylation

| Cell Type | Compound Tested | Observed Effect on ERK Signaling | Associated Outcome |

| Fetal Neural Stem Cells | Homocysteine (Hcy) | Decreased ERK1/2 protein phosphorylation nih.gov | Decreased cell proliferation nih.gov |

Epigenetic Modulation by DL-Homocysteine Thiolactone Hydrochloride

DL-Homocysteine thiolactone hydrochloride and its related metabolites are recognized as significant modulators of epigenetic mechanisms, which control gene expression without altering the DNA sequence itself. These effects are primarily exerted through alterations in DNA methylation, histone modifications, and the activity of non-coding RNAs. mdpi.com

DNA Methylation Alterations

Homocysteine metabolism is intrinsically linked to cellular methylation processes. nih.govmdpi.com High levels of homocysteine can lead to an accumulation of S-adenosylhomocysteine (SAH), a potent inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for attaching methyl groups to DNA. nih.gov This inhibition can cause global DNA hypomethylation, which alters gene expression patterns and is implicated in various pathologies. mdpi.comwikipedia.org Conversely, since homocysteine is a precursor to S-adenosyl methionine (SAM), the universal methyl donor, elevated homocysteine can, under certain conditions, increase the activity of DNMTs, leading to hypermethylation at specific gene loci. nih.gov Studies in human umbilical vein endothelial cells (HUVECs) have shown that homocysteine metabolites can induce changes in the expression of genes involved in endothelial dysfunction through altered DNA methylation. mdpi.com

Table 3: Mechanisms of DNA Methylation Alteration by Homocysteine Metabolites

| Mechanism | Key Molecule(s) | Effect on DNA Methylation |

| Inhibition of Methyltransferases | S-adenosylhomocysteine (SAH) | High levels of SAH inhibit DNMTs, leading to hypomethylation nih.govwikipedia.org |

| Increased Substrate for Methylation | S-adenosyl methionine (SAM) | As a precursor to SAM, high homocysteine can potentially increase DNMT activity, leading to hypermethylation nih.gov |

Histone Modification and Chromatin Structure Changes

DL-Homocysteine thiolactone hydrochloride directly influences histone modifications, a critical component of chromatin architecture and gene regulation. The reactive nature of HTL allows it to modify the ε-amino groups of lysine residues on histone proteins, a process termed N-homocysteinylation. mdpi.comnih.gov This modification competes with and prevents other essential post-translational modifications, such as acetylation and methylation, which are crucial for regulating chromatin structure. mdpi.com By altering the modification state of histones, HTL can lead to changes in chromatin organization, making it either more condensed (heterochromatin) or more open (euchromatin), thereby affecting the accessibility of genes for transcription. mdpi.comnih.gov Research has identified chromatin organization as one of the top molecular pathways affected by homocysteine thiolactone. nih.gov Furthermore, studies on hyperhomocysteinemia have noted an increase in H3K9 acetylation, which is indicative of chromatin remodeling. nih.gov

Table 4: Impact of DL-Homocysteine Thiolactone on Histone and Chromatin

| Epigenetic Target | Molecular Action | Consequence |

| Histone Lysine Residues | N-homocysteinylation by HTL | Prevents natural acetylation and methylation mdpi.com |

| Chromatin Structure | Alteration of histone modification patterns | Changes in chromatin organization, affecting gene transcription mdpi.comnih.gov |

Influence on Non-Coding RNA

Emerging evidence indicates that homocysteine and its metabolites can alter gene expression by influencing non-coding RNAs (ncRNAs), such as microRNAs (miRNAs). mdpi.com Non-coding RNAs are critical regulators of gene expression at the post-transcriptional level. nih.govyoutube.comyoutube.comyoutube.com Research involving human endothelial cells treated with homocysteine thiolactone has utilized methods to isolate total RNA enriched in small RNAs, demonstrating the relevance of these molecules in studying the effects of HTL. nih.gov In cardiomyocytes, hyperhomocysteinemia has been shown to trigger epigenetic changes that lead to a decrease in the levels of specific microRNAs, namely miR-133a and miR-499. nih.gov These findings highlight another layer of regulatory control through which DL-Homocysteine thiolactone hydrochloride can exert its biological effects, linking it to the complex network of ncRNA-mediated gene silencing and regulation.

Table 5: Effects of Homocysteine Metabolites on Non-Coding RNA

| Cell Type | Homocysteine Metabolite | Observed Effect on Non-Coding RNA |

| Human Endothelial Cells | Homocysteine Thiolactone | Altered expression of small RNAs nih.gov |

| Cardiomyocytes | Homocysteine | Decreased levels of miR-133a and miR-499 nih.gov |

Pathophysiological Roles of Dl Homocysteine Thiolactone Hydrochloride

Cardiovascular Pathologies

Accumulating evidence strongly suggests that the metabolic conversion of homocysteine to its thiolactone form is a key contributor to the pathophysiology of the cardiovascular system. nih.govmdpi.com Elevated levels of homocysteine thiolactone are associated with an increased risk for cardiovascular diseases (CVD), including atherosclerosis, myocardial infarction, and stroke. mdpi.commdpi.commdpi.com The compound's detrimental effects on vascular function are a central theme in its pathological profile. lktlabs.comresearchgate.net Studies have shown that hyperhomocysteinemia, a condition of elevated homocysteine, leads to increased levels of homocysteine thiolactone and subsequent N-homocysteinylation of proteins, which is enhanced in patients with atherosclerosis. nih.govfrontiersin.org This process is considered a significant factor in the development of atherothrombosis. nih.gov

Endothelial Dysfunction

The vascular endothelium, a monolayer of cells lining the blood vessels, is a primary target of DL-homocysteine thiolactone hydrochloride's damaging effects. frontiersin.org Endothelial dysfunction is recognized as a critical initiating event in the development of atherosclerosis and other cardiovascular diseases. mdpi.comnih.govmdpi.com Homocysteine thiolactone contributes significantly to this dysfunction through several mechanisms, including inducing endoplasmic reticulum (ER) stress, which in turn leads to oxidative stress and inflammation. nih.gov The toxicity of homocysteine thiolactone to the endothelium is considered more potent than that of homocysteine itself. mdpi.com

DL-Homocysteine thiolactone hydrochloride has been shown to induce apoptosis, or programmed cell death, in vascular endothelial cells. mdpi.comnih.gov This effect is concentration-dependent and occurs independently of the caspase pathway. nih.gov Research on Human Umbilical Vein Endothelial Cells (HUVECs) demonstrates that homocysteine thiolactone, but not other thiol derivatives, induces apoptosis, suggesting a specific mechanism of toxicity. nih.gov This induced cell death is a hallmark of atherosclerotic lesions and is believed to contribute to the formation and potential rupture of atherosclerotic plaques. mdpi.comnih.gov The process may involve the generation of reactive oxygen species (ROS) and the formation of N-homocysteinylated proteins that become cytotoxic. mdpi.commdpi.com

Table 1: Effect of Homocysteine Thiolactone on Endothelial Cell Apoptosis

| Concentration Range | Observation in Vascular Endothelial Cells | Reference |

| 50-200 µM | Induces apoptosis in a concentration-dependent manner. | nih.gov |

A healthy endothelium regulates vascular tone by releasing factors that cause blood vessels to relax, a process known as endothelium-dependent relaxation (EDR). mdpi.com DL-Homocysteine thiolactone hydrochloride impairs this crucial function. nih.gov Studies on isolated rat aortas have demonstrated that homocysteine thiolactone significantly compromises acetylcholine-induced EDR. nih.gov This impairment is linked to a reduction in the bioavailability of nitric oxide (NO), a potent vasodilator, and an increase in oxidative stress. nih.govnih.gov Prolonged exposure of endothelial cells to homocysteine leads to impaired responses from endothelium-derived relaxing factor (EDRF). nih.govnih.gov The mechanism involves the induction of ER stress, which can be mitigated by ER stress inhibitors, thereby preventing the impairment of EDR. nih.gov

Direct damage to the vascular endothelium is a significant consequence of exposure to homocysteine thiolactone. frontiersin.orgnih.gov In-vitro studies have revealed that the thiolactone metabolite induces noticeable changes in endothelial cell morphology and ultimately causes cell death. ahajournals.org This damage is a critical initiating step in the progression of atherosclerosis. frontiersin.orgnih.gov The mechanism of injury is largely attributed to the acylation of proteins by the thiolactone, which leads to altered protein structure and function, cellular damage, and subsequent vascular pathology. nih.gov This process of N-homocysteinylation can impair enzymes and other proteins essential for cellular health. ahajournals.org

Atherosclerosis and Arteriosclerosis

DL-Homocysteine thiolactone hydrochloride plays a significant role in the pathogenesis of atherosclerosis, the hardening and narrowing of arteries due to plaque buildup. nih.govmdpi.comnih.gov The "homocysteine theory of arteriosclerosis" posits that elevated levels of homocysteine and its metabolites are a causal factor in the development of atherosclerotic plaques. nih.gov The atherosclerotic properties of homocysteine are largely attributed to its conversion to the more reactive homocysteine thiolactone. nih.gov This metabolite contributes to atherogenesis by promoting endothelial dysfunction, inflammation, and modifying lipoproteins, which can lead to their aggregation and deposition in the artery wall. mdpi.comnih.gov

Direct evidence links DL-homocysteine thiolactone hydrochloride to the formation of arteriosclerotic plaques. caymanchem.com In animal models, administration of the compound has been shown to induce these lesions. caymanchem.com One study found that administering DL-homocysteine thiolactone to rabbits resulted in the formation of arteriosclerotic plaques, confirming its pro-atherogenic nature. caymanchem.com The mechanism is thought to involve the N-homocysteinylation of proteins like low-density lipoprotein (LDL), which can lead to the formation of aggregates that obstruct the small blood vessels (vasa vasorum) that supply the artery walls, contributing to the development of vulnerable plaques. nih.govnih.gov Furthermore, homocysteine thiolactone can decrease the activity of protective enzymes like paraoxonase 1 (PON1), which is associated with high-density lipoprotein (HDL) and helps prevent lipoprotein oxidation, thereby increasing the likelihood of plaque formation. nih.gov

Table 2: Research Findings on DL-Homocysteine Thiolactone Hydrochloride and Atherosclerosis

| Finding | Model/System | Research Summary | Reference |

| Plaque Induction | Rabbit Model | Administration at 30 mg/kg for eight weeks induces arteriosclerotic plaque formation. | caymanchem.com |

| PON1 Inhibition | In Vitro (Human) | At concentrations of 50 and 100 μM, HCTL significantly decreased the paraoxonase and aryl esterase activities of the antioxidant enzyme PON1. | nih.gov |

Smooth Muscle Cell Proliferation

Homocysteine (Hcy), the metabolic precursor to DL-Homocysteine thiolactone hydrochloride, has been shown to promote the growth of vascular smooth muscle cells. nih.gov This process is believed to contribute to the vascular pathologies associated with elevated homocysteine levels. nih.govresearchgate.net Mechanistically, homocysteine can induce endoplasmic reticulum (ER) stress in vascular smooth muscle cells, as evidenced by the increased expression of GRP78 mRNA and the activation of the PERK (protein kinase RNA-like endoplasmic reticulum kinase) pathway. The disruption of normal vascular smooth muscle cell function is a key element in the development of vascular disease linked to hyperhomocysteinemia. researchgate.net

Hemostasis and Thrombosis

DL-Homocysteine thiolactone and its parent compound, homocysteine, are implicated in altering hemostasis and promoting thrombosis. cas.cz The chemical modification of proteins by homocysteine thiolactone, a process known as N-homocysteinylation, is a critical mechanism that links elevated homocysteine levels to thrombotic disease. dntb.gov.uanih.govscispace.comresearchwithrutgers.com This modification can alter the function of key proteins involved in blood clotting. cas.cznih.gov Elevated levels of homocysteine can disrupt the vascular endothelium, shifting its properties from anticoagulant to procoagulant. cas.cz These changes collectively contribute to an increased risk of thrombotic events. dntb.gov.uamdpi.com

Slowed Coagulation and Fibrin (B1330869) Network Structure Alterations

DL-Homocysteine thiolactone (HTL) directly impacts the coagulation process and the structure of the resulting fibrin clot. researcher.lifenih.gov In vitro studies have demonstrated that incubating normal plasma with HTL leads to a significant, concentration-dependent prolongation of global coagulation tests. researcher.lifenih.gov Kinetic assays of fibrin formation revealed that HTL-treated plasma exhibits a longer lag phase and a lower maximum velocity of fibrin formation. researcher.lifenih.gov

The resulting fibrin network architecture is also significantly altered. researcher.lifenih.gov Electron microscopy has shown that clots formed in the presence of HTL are more compact, with fibers that are shorter, thicker, and more branched compared to control clots. researcher.lifenih.govnih.gov This dense and tightly packed clot structure is associated with increased resistance to fibrinolysis, the process of breaking down clots. researcher.lifenih.gov The modification of fibrinogen by HTL, creating N-Hcy-fibrinogen, is believed to be a primary cause of this altered clot structure and resistance to lysis. dntb.gov.uaplos.org Studies have also found that urinary homocysteine-thiolactone is a significant determinant of plasma fibrin clot lysis time (CLT). plos.orgrutgers.edunih.gov

Table 1: Effect of Homocysteine Thiolactone (HTL) on Fibrin Clot Formation Data synthesized from in vitro studies.

| Parameter | Observation | Implication |

|---|---|---|

| Coagulation Time | Significantly prolonged in a concentration-dependent manner. researcher.lifenih.gov | Slower formation of the initial clot. researcher.lifenih.gov |

| Fibrin Network | More compact architecture with shorter, thicker, and more branched fibers. researcher.lifenih.govnih.gov | Formation of a dense, rigid clot. dntb.gov.ua |

| Fibrinolysis | Increased resistance to lysis by plasmin. researcher.lifenih.govplos.org | Impaired ability to break down clots. |

Prothrombotic State Promotion

The alterations in coagulation and fibrin structure induced by DL-Homocysteine thiolactone contribute to a prothrombotic state. nih.govresearcher.lifenih.gov The formation of compact fibrin clots that are resistant to degradation can lead to the persistence of thrombi. researcher.lifenih.gov The mechanism involves the N-homocysteinylation of fibrinogen, which creates a prothrombotic form of the protein. nih.govscispace.comresearchwithrutgers.complos.org This modified fibrinogen is a key factor in the enhanced thrombosis seen in hyperhomocysteinemia. nih.govscispace.com Furthermore, elevated homocysteine levels can shift the vascular endothelium towards a procoagulant surface, further promoting the formation of blood clots. cas.cz

Monocyte Tissue Factor Expression Induction

While homocysteine at physiologically relevant concentrations has been shown to induce the expression of tissue factor (TF) in human peripheral blood monocytes, its derivative, homocysteine thiolactone, does not share this specific activity. ashpublications.org Studies have demonstrated that homocysteine treatment leads to a dose- and time-dependent increase in monocyte procoagulant activity, which is attributable to tissue factor. ashpublications.org This effect was confirmed by an increase in tissue factor mRNA levels. However, when analogues such as homocystine and homocysteine thiolactone were tested, they did not mimic homocysteine's ability to induce tissue factor expression. ashpublications.org This suggests that the induction of monocyte tissue factor, a potential mechanism for thrombosis in hyperhomocysteinemia, is specific to homocysteine itself and not its thiolactone metabolite.

Cardiomodulatory Effects

DL-Homocysteine thiolactone hydrochloride exhibits distinct cardiomodulatory activities. lktlabs.com Its metabolic precursor, homocysteine, is correlated with the incidence of heart failure, and evidence suggests that homocysteine thiolactone (HTL) is a key mediator of this effect. pdx.edu HTL can irreversibly modify proteins that regulate the contractile process in cardiac muscle by reacting with lysine (B10760008) residues, a process known as N-homocysteinylation. nih.govpdx.edu This modification can alter protein function, providing a molecular link between elevated homocysteine levels and impaired cardiac function. pdx.edu Specifically, HTL has been shown to react with the ryanodine (B192298) receptor (RyR2), a protein critical for regulating calcium release and muscle contraction in the heart. pdx.edu

Decreased Cardiac Contractility and Coronary Flow

The administration of DL-Homocysteine thiolactone hydrochloride has been shown to depress cardiac function. nih.govnih.govnih.gov In studies using isolated rat hearts, perfusion with DL-Hcy TLHC induced a significant depression of cardiac contractility. nih.govnih.gov This was demonstrated by a decrease in key parameters of heart function. nih.govnih.govscispace.com

Specifically, research showed that the administration of 10 μM DL-Hcy TLHC resulted in:

A decrease in the maximum rate of pressure development (dp/dt max), indicating reduced contractility. nih.govnih.gov

A decrease in systolic left ventricular pressure (SLVP). nih.govnih.gov

A decrease in coronary flow (CF), suggesting vasoconstriction of the coronary vessels. nih.govnih.gov

These findings indicate that DL-Homocysteine thiolactone hydrochloride has a direct negative impact on both the force of the heart's contraction and the blood flow through its own vessels. nih.govlktlabs.comnih.gov

Table 2: Effects of DL-Homocysteine Thiolactone Hydrochloride (10 μM) on Isolated Rat Heart Function Data from Zivkovic et al. (2013). nih.gov

| Cardiac Parameter | Effect Observed |

|---|---|

| dp/dt max (Cardiac Contractility) | Decreased |

| SLVP (Systolic Left Ventricular Pressure) | Decreased |

| CF (Coronary Flow) | Decreased |

Myocardial Dysfunction and Oxygen Consumption Impairment

DL-Homocysteine thiolactone hydrochloride has been shown to exert detrimental effects on cardiac tissue, contributing to myocardial dysfunction by impairing contractility and altering oxygen metabolism.

In vitro studies on isolated rat hearts have demonstrated that administration of DL-Homocysteine thiolactone hydrochloride leads to a significant decrease in key cardiac performance indicators. nih.gov Specifically, it reduces the maximum rate of pressure increase (dp/dt max), systolic left ventricular pressure (SLVP), and coronary flow (CF). nih.gov These findings suggest a direct negative impact on the heart's pumping ability and its blood supply.

Furthermore, research on rat heart tissue homogenates reveals that DL-Homocysteine thiolactone hydrochloride directly impairs cellular respiration. nih.gov Studies have measured a notable decrease in the rate of oxygen consumption in the presence of this compound. One study quantified this effect, showing that 10 µM of DL-Homocysteine thiolactone hydrochloride caused a 12.42 ± 1.01% decrease in the oxygen consumption rate compared to the control group. nih.gov This inhibition of oxygen consumption points to a mechanism by which the compound can induce cardiotoxicity, as reduced cellular energy production can lead to contractile dysfunction. nih.gov The cardiotoxic effects may be mediated by certain gasotransmitters, though the compound's acute administration did not appear to have a prooxidant effect, suggesting the dysfunction may not be directly linked to oxidative stress in the short term. nih.gov

| Parameter | Observed Effect | Experimental Model | Key Finding |

|---|---|---|---|

| Cardiac Contractility (dp/dt max, SLVP) | Decrease | Isolated Rat Heart | Direct negative impact on the heart's pumping capability. nih.gov |

| Coronary Flow (CF) | Decrease | Isolated Rat Heart | Reduced blood flow to the heart muscle. nih.gov |

| Oxygen Consumption | Decrease (12.42 ± 1.01%) | Rat Heart Tissue Homogenate | Inhibition of cellular respiration, contributing to cardiotoxicity. nih.gov |

Neurodegenerative Disorders and Central Nervous System Effects

DL-Homocysteine thiolactone hydrochloride is increasingly recognized for its significant role in the pathology of several neurodegenerative disorders. Its ability to cross the blood-brain barrier and exert toxic effects on neural cells links it to a spectrum of central nervous system (CNS) conditions.

Homocysteine thiolactone is considered a neurotoxic metabolite. nih.govnih.gov In vivo studies provide direct evidence that homocysteine thiolactone, rather than homocysteine itself, is toxic to the central nervous system. nih.govnih.gov This neurotoxicity has been demonstrated in animal models, where the administration of homocysteine thiolactone induces epileptic seizures. nih.govnih.gov The brain possesses protective mechanisms against this toxicity. The enzyme Paraoxonase 1 (PON1), found in the brain, can hydrolyze and thus detoxify homocysteine thiolactone. nih.govnih.gov Studies using mice lacking the PON1 gene (Pon1-/-) showed elevated levels of homocysteine thiolactone in the brain and a significantly higher frequency and lower latency of seizures when challenged with the compound, underscoring the protective role of PON1 against this specific form of neurotoxicity. nih.govnih.gov

Elevated levels of homocysteine are a known risk factor for Alzheimer's disease (AD), and its metabolite, homocysteine thiolactone, is directly implicated in the disease's pathology. mdpi.comnih.govnih.gov The compound contributes to neurodegeneration through the N-homocysteinylation of proteins, a modification that is detrimental to their function. nih.gov The brain has enzymes to detoxify homocysteine thiolactone, such as bleomycin (B88199) hydrolase (BLH), which possesses homocysteine-thiolactonase (HTase) activity. nih.gov Research has found that the activity of this protective enzyme is significantly diminished in the brain tissue of AD patients compared to controls. nih.gov This reduced capacity to clear homocysteine thiolactone could lead to its accumulation and subsequent protein damage, contributing to the pathology of AD. nih.govnih.gov This supports the hypothesis that homocysteine thiolactone is a key contributor to the neurodegeneration seen in dysregulated homocysteine metabolism associated with Alzheimer's. nih.gov

| Factor | Observation in Alzheimer's Disease (AD) | Proposed Mechanism | Reference |

|---|---|---|---|

| Homocysteine Thiolactone (HTL) | Implicated as a contributor to neurodegeneration. | Causes N-homocysteinylation of proteins, impairing their function. | nih.gov |

| Bleomycin Hydrolase (BLH) / HTase Activity | Significantly decreased in AD brain tissue. | Reduced detoxification of HTL leads to its accumulation and subsequent neuronal damage. | nih.gov |

DL-Homocysteine thiolactone is a potent convulsant used in experimental models to study epilepsy. nih.govnih.gov Administration of the compound to rats can induce both convulsive and non-convulsive, absence-like seizures. nih.gov The severity and number of seizures are dose-dependent. nih.gov For instance, in one study, a dose of 11.0 mmol/kg resulted in severe (grade 4) convulsions and 100% lethality in rats, while a lower dose of 5.5 mmol/kg produced minimal behavioral responses (grade 1 seizures). nih.gov The electroencephalographic (EEG) recordings during these seizures show patterns, such as high-voltage spike-wave and polyspike complexes, that are similar to those observed in human status epilepticus. nih.govnih.gov The proposed mechanism involves the overstimulation of excitatory amino acid receptors, such as NMDA receptors, leading to increased intracellular calcium and a state of hyperexcitability that reaches the convulsive threshold. nih.gov

Hyperhomocysteinemia is considered a risk factor for Parkinson's disease (PD), and homocysteine and its metabolites are thought to contribute to its pathogenesis. nih.govnih.gov Elevated homocysteine levels are frequently observed in PD patients and may accelerate the onset of the disease. nih.govnih.gov The direct toxic effect of homocysteine on dopaminergic neurons in the substantia nigra is a proposed mechanism. nih.gov In animal models of PD, higher serum homocysteine levels were associated with more severe dopaminergic neuronal degeneration. nih.gov Homocysteine can also inhibit the metabolism of S-adenosyl-homocysteine (SAH), leading to its accumulation, which can induce neuronal injury and apoptosis. nih.gov While much of the research focuses on homocysteine itself, its conversion to the reactive thiolactone form represents a key pathway through which it can exert toxicity and contribute to the neurodegenerative processes seen in Parkinson's disease.

Elevated levels of homocysteine, the precursor to homocysteine thiolactone, can compromise the integrity of the blood-brain barrier (BBB). nih.gov This disruption provides a potential vascular link between hyperhomocysteinemia and neurodegenerative diseases like Alzheimer's. nih.gov Studies in hyperhomocysteinemic mice have shown increased BBB permeability. nih.gov The mechanism appears to involve the N-methyl-D-aspartate receptor (NMDAr) on brain microvascular endothelial cells. nih.gov Homocysteine acts as an agonist at these receptors, triggering a cascade that disrupts the junctions between endothelial cells. Specifically, it leads to a decrease in the amount of β-catenin at the cell membrane and alters the expression of claudin-5, a critical tight junction protein. nih.gov This weakening of the BBB can allow harmful substances from the blood to enter the brain, contributing to inflammation, neuronal damage, and the progression of neurodegenerative conditions.

Other Associated Pathological Conditions

The reactive nature of DL-Homocysteine thiolactone hydrochloride, arising from the conversion of excess homocysteine, implicates it in a variety of other pathological conditions beyond the most commonly cited cardiovascular and neurodegenerative diseases. Its ability to cause protein homocysteinylation—the acylation of protein lysine residues—can lead to protein damage, aggregation, and functional impairment, contributing to cellular and tissue dysfunction across different biological systems. mdpi.comnih.gov

Cancer

The role of homocysteine metabolism in the context of malignancy is an area of ongoing investigation. Research has explored how altered metabolic pathways in cancer cells might intersect with homocysteine and its derivatives.

A foundational study investigated the metabolic fate of homocysteine thiolactone in various cell cultures, including those from malignant tumors, established cancer cell lines, and virally transformed cells. The research found that in all tested malignant cell cultures, homocysteine thiolactone was incorporated into cellular proteins through peptide linkages, a process known as thiolation. nih.gov In contrast, while normal cells also incorporated the thiolactone, it was subsequently released upon acid hydrolysis. nih.gov This differential processing led to the speculation that malignant cells may have a deficiency in a substance that normally prevents this protein thiolation, potentially affecting growth regulation. nih.gov The study proposed that this altered metabolism could be linked to the growth characteristics and tumorigenicity of cancer cells. nih.gov

Table 1: Research Findings on DL-Homocysteine Thiolactone Hydrochloride and Cancer

| Focus of Study | Cell/Animal Model | Key Findings | Reference |

|---|

Diabetic Retinopathy

Diabetic retinopathy is a microvascular complication of diabetes and a leading cause of blindness. researchgate.net The pathology involves damage to the blood vessels of the retina, and emerging evidence suggests a role for homocysteine and its metabolites in this process.

Hyperhomocysteinemia is frequently observed in diabetic patients and is implicated in various diabetic complications, including retinopathy. nih.gov In the environment of diabetic retinopathy, retinal homocysteine metabolism is dysregulated, leading to increased homocysteine levels and decreased levels of hydrogen sulfide (B99878) (H2S), a molecule with protective vascular functions. nih.gov

One study demonstrated that in a hyperglycemic environment, the presence of L-homocysteine thiolactone hydrochloride exacerbates mitochondrial damage and impairs their removal, which accelerates the development of diabetic retinopathy. nih.gov This suggests that the thiolactone form of homocysteine actively contributes to the cellular stress and dysfunction seen in this condition. nih.gov

Table 2: Research Findings on DL-Homocysteine Thiolactone Hydrochloride and Diabetic Retinopathy

| Focus of Study | Cell/Animal Model | Key Findings | Reference |

|---|---|---|---|

| Mitochondrial Quality Control | Retinal cells treated with high glucose and L-homocysteine thiolactone hydrochloride | Hyperhomocysteinemia in a high-glucose setting worsens mitochondrial damage and slows down their clearance, augmenting the progression of diabetic retinopathy. | nih.gov |

Renal Dysfunction and Uremia

Patients with chronic kidney disease (CKD) and end-stage renal disease (ESRD) almost universally exhibit high plasma levels of homocysteine, a condition known as hyperhomocysteinemia. nih.govnih.gov The prevalence of hyperhomocysteinemia in the ESRD patient group is estimated to be between 85% and 100%. nih.gov This accumulation is a significant concern as it is considered an independent risk factor for the high rates of cardiovascular mortality seen in this population. nih.gov

The mechanisms by which elevated homocysteine contributes to renal injury and the associated pathologies of uremia are multifaceted. They include the induction of oxidative stress, inflammation, and endoplasmic reticulum stress. nih.gov One of the key toxic mechanisms is the homocysteinylation of proteins, a process mediated by homocysteine thiolactone. nih.gov This modification can alter protein structure and function, contributing to the array of toxic effects observed in uremia. nih.gov While the direct contribution of DL-Homocysteine thiolactone hydrochloride is not always specified, reviews on renal injury acknowledge that increased homocysteine thiolactone levels are a pathogenic mechanism in the progression of CKD. nih.gov

Studies have shown that even slightly elevated levels of homocysteine are associated with microalbuminuria, an early indicator of renal dysfunction. nih.gov In patients with suspected coronary artery disease, the urinary homocysteine thiolactone/creatinine ratio has been identified as a novel risk predictor for acute myocardial infarction, highlighting the clinical significance of this specific metabolite. nih.gov

Table 3: Research Findings on DL-Homocysteine Thiolactone Hydrochloride and Renal Dysfunction

| Focus of Study | Patient Population/Model | Key Findings | Reference |

|---|---|---|---|

| Pathogenesis of Hyperhomocysteinemia in Renal Failure | Patients with End-Stage Renal Disease (ESRD) | The prevalence of hyperhomocysteinemia is 85-100% in ESRD patients, with total homocysteine levels 3-5 times higher than normal. | nih.gov |

| Mechanisms of Homocysteine Toxicity in Uremia | Patients with Chronic Renal Failure | Protein homocysteinylation, mediated by homocysteine thiolactone, is a key mechanism of homocysteine's toxic effects in uremia. | nih.gov |

Liver Injury and Hepatic Encephalopathy

The liver is a central organ in the metabolism of amino acids, including homocysteine. nih.gov Consequently, liver dysfunction can impact homocysteine levels and metabolism, and conversely, homocysteine metabolites may contribute to liver pathology.

Research using a radiolabeled form of the compound, 99mTc-DL-homocysteine, in rat models of experimental hepatitis found that its accumulation in the liver was more than five times higher in rats with liver damage compared to controls. nih.gov This increased uptake corresponded with markers of enlarged capillary permeability, suggesting that the compound accumulates at sites of liver injury. nih.gov In vitro experiments further indicated that the accumulation was due to changes in the plasma membranes of liver cells caused by the induced injury. nih.gov

Furthermore, the enzyme human carboxylesterase 1 (hCES1), which is highly abundant in the liver, has been identified as demonstrating significant catalytic activity in hydrolyzing and thus detoxifying homocysteine thiolactone. nih.gov This finding suggests a protective role for the liver in clearing this reactive metabolite. Genetic variants of hCES1 that impair this function could potentially increase susceptibility to the toxic effects of homocysteine thiolactone. nih.gov While hepatic encephalopathy is a major complication of liver failure, characterized by the accumulation of various neurotoxic substances, the direct role of DL-Homocysteine thiolactone hydrochloride in its pathogenesis is not yet well-defined in the literature. nih.govresearchgate.net

Table 4: Research Findings on DL-Homocysteine Thiolactone Hydrochloride and Liver Injury

| Focus of Study | Cell/Animal Model | Key Findings | Reference |

|---|---|---|---|

| Liver Distribution in Hepatitis | Rats with CCl4-induced experimental hepatitis | Accumulation of 99mTc-DL-homocysteine was over five times higher in injured livers, linked to increased capillary permeability and altered cell membranes. | nih.gov |

Osteoporosis

Osteoporosis is a disease characterized by reduced bone mineral density and microarchitectural deterioration, leading to increased fracture risk. Recent evidence has identified elevated homocysteine levels (hyperhomocysteinemia) as a novel risk factor for this condition. nih.govnih.gov

Elevated homocysteine is thought to negatively impact bone health through several mechanisms. It can interfere with the cross-linking of collagen, a critical protein for the structural integrity of the bone matrix. nih.gov Specifically, homocysteine has been shown to suppress the expression of lysyl oxidase, an enzyme essential for collagen cross-linking. nih.gov This interference with the bone matrix can reduce bone strength. nih.gov Additionally, hyperhomocysteinemia promotes oxidative stress in the bone microenvironment, which can induce the death of bone-forming cells (osteoblasts) and increase the activity of bone-resorbing cells (osteoclasts). nih.gov

While studies often refer to total homocysteine, the underlying mechanism of protein damage involves homocysteinylation, a reaction driven by the highly reactive homocysteine thiolactone. This process, where the thiolactone modifies proteins like collagen, is a plausible link between elevated homocysteine and the decline in bone quality. Studies in adult females have shown that significantly elevated homocysteine levels are strongly associated with decreased bone mineral density and a higher susceptibility to osteoporotic fractures. nih.gov

Table 5: Research Findings on DL-Homocysteine Thiolactone Hydrochloride and Osteoporosis

| Focus of Study | Patient Population/Model | Key Findings | Reference |

|---|---|---|---|

| Association with Bone Mineral Density | Osteoporotic and non-osteoporotic adult females | Significantly elevated homocysteine levels were found in osteoporotic females and were associated with reduced bone mineral density. | nih.gov |

Infertility and Pregnancy Complications

Elevated levels of homocysteine have been associated with a range of reproductive issues, including infertility and various pregnancy complications. nih.govnih.gov Hyperhomocysteinemia is thought to contribute to these conditions through mechanisms such as inducing oxidative stress and impairing endothelial function, which can affect blood flow at the maternal-fetal interface. nih.gov

In the context of infertility, research has investigated homocysteine levels in the follicular fluid surrounding the oocyte. One study found that lower levels of homocysteine in the follicular fluid were associated with a better chance of achieving a clinical pregnancy through assisted reproductive techniques. nih.gov Specifically, a threshold of 11.9 μmol/L for follicular fluid homocysteine was identified as a predictor of pregnancy failure. nih.gov Another retrospective study found that elevated serum homocysteine concentrations (≥12.43 µmol/L) in women were associated with lower clinical pregnancy rates and a higher risk of early miscarriage. nih.gov

During pregnancy, elevated maternal homocysteine has been linked to several adverse outcomes, including preeclampsia, preterm delivery, and low birth weight. nih.gov A large cohort study demonstrated that women in the highest quartile of plasma homocysteine had a significantly increased risk for preeclampsia (32% higher) and prematurity (38% higher) compared to those in the lowest quartile. nih.gov The association with stillbirth was also significant in the years closest to when homocysteine levels were measured. nih.gov Although these studies focus on total homocysteine, the detrimental effects are often mediated by its reactive metabolite, homocysteine thiolactone, through protein homocysteinylation and induced cellular stress.

Table 6: Research Findings on DL-Homocysteine Thiolactone Hydrochloride in Infertility and Pregnancy

| Focus of Study | Patient Population | Key Findings | Reference |

|---|---|---|---|

| Follicular Fluid Homocysteine and ART Outcomes | Infertile women undergoing assisted reproduction | Low follicular fluid homocysteine levels are associated with a better chance of clinical pregnancy. A level >11.9 μmol/L was predictive of pregnancy failure. | nih.gov |

| Maternal Homocysteine and Pregnancy Outcomes | Women from the Hordaland Homocysteine Study | Elevated plasma homocysteine was associated with an increased risk of preeclampsia, prematurity, very low birth weight, and stillbirth. | nih.gov |

Neural Tube Defects

The development of the neural tube is a critical process in early embryogenesis, and its failure to close properly results in severe birth defects known as neural tube defects (NTDs). Research has increasingly pointed towards the involvement of the metabolic byproduct, homocysteine, and its reactive form, homocysteine thiolactone, in the pathogenesis of NTDs. Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are recognized as a significant risk factor for the development of these defects. researchgate.netfrontiersin.org The hydrochloride salt of DL-Homocysteine thiolactone is a stable form of this reactive molecule often utilized in research to investigate its biological effects.

Studies utilizing animal models, particularly avian embryos, have provided direct evidence of the teratogenic potential of homocysteine and its thiolactone derivative. nih.gov In one such study, the direct application of L-homocysteine thiolactone to avian embryos resulted in a significant incidence of NTDs. nih.gov These findings support the hypothesis that homocysteine itself, and by extension its more reactive metabolite, can directly interfere with the intricate processes of neural tube formation. nih.gov

Further research has delved into the molecular mechanisms that underlie the damaging effects of high levels of homocysteine thiolactone on the developing nervous system. One key area of investigation has been its impact on neural crest cells, a migratory cell population crucial for the development of a wide range of tissues, including parts of the peripheral nervous system and craniofacial structures. Elevated homocysteine has been shown to inhibit the migration of these cells and affect their proliferation and differentiation. nih.govnih.gov Specifically, homocysteine was found to decrease the number of neural crest cells while increasing the number of neural tube cells, suggesting a disruption in the normal balance of cell fate decisions. nih.gov It has also been observed to enhance the attachment of cardiac neural crest cells, potentially through the perturbation of intracellular calcium signaling, which could lead to mistimed developmental processes. nih.govresearchgate.netccsenet.org

At the cellular and molecular level, high concentrations of homocysteine thiolactone have been shown to induce DNA damage and impair the cellular machinery responsible for its repair. nih.gov This is accompanied by significant alterations in epigenetic regulation, a critical component of normal embryonic development. nih.gov

Detailed Research Findings

Recent investigations have elucidated specific molecular pathways disrupted by elevated homocysteine thiolactone. A key finding is the significant downregulation of the MENIN protein in both mouse neuroectoderm cells and the brain tissue of chicken embryos exposed to high levels of homocysteine thiolactone. nih.gov MENIN is a crucial component of a complex that mediates the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark essential for active gene transcription. Consequently, the reduction in MENIN leads to decreased levels of H3K4me3. nih.gov This, in turn, weakens the Atr-Chk1-Nucleotide Excision Repair (NER) pathway, a vital DNA damage response mechanism. nih.gov The impairment of this pathway leads to an accumulation of DNA damage, a state that is particularly detrimental to the rapidly proliferating and differentiating cells of the developing neural tube. nih.gov Evidence of this DNA damage is seen in the increased levels of the DNA damage indicator, γH2AX, in chicken embryos with NTDs induced by homocysteine thiolactone. nih.gov

Furthermore, homocysteine has been shown to induce oxidative stress and impact DNA methylation patterns in chick embryos. oup.com This includes a decrease in the activity of antioxidant enzymes like manganese superoxide (B77818) dismutase and glutathione (B108866) peroxidase, as well as reduced expression of DNA methyltransferases DNMT1 and 3a. oup.com Another layer of epigenetic dysregulation involves the direct modification of histones by homocysteine thiolactone, a process known as N-homocysteinylation. This modification can alter gene expression patterns critical for neural tube closure.

The following tables summarize key findings from studies investigating the role of homocysteine thiolactone in neural tube defects:

Table 1: Incidence of Neural Tube Defects in Avian Embryos Treated with Homocysteine Thiolactone

| Treatment Group | Dosage | Stage of Observation | Incidence of Neural Tube Defects (%) | Reference |

|---|---|---|---|---|

| L-Homocysteine Thiolactone | 100 mM | 53 hours (Stage 14) | 27 | nih.gov |

| L-Homocysteine Thiolactone | Teratogenic Dose | Day 9 | 11 | nih.gov |

Table 2: Molecular Effects of High Homocysteine Thiolactone (HTL) in Experimental Models

| Experimental Model | Parameter Measured | Effect of High HTL | Significance | Reference |

|---|---|---|---|---|

| Mouse Neuroectoderm Cells & Chicken Embryonic Brain Tissue | MENIN Protein Expression | Significantly Downregulated | p < 0.05 | nih.gov |

| Mouse Neuroectoderm Cells & Chicken Embryonic Brain Tissue | H3K4me3 Levels | Decreased | p < 0.05 | nih.gov |

| HTL-induced NTD Chicken Embryos | γH2AX (DNA Damage Indicator) | Increased | Not specified | nih.gov |

| Chick Embryos | S-adenosylmethionine (SAM) / S-adenosylhomocysteine (SAH) Ratio | Significantly Decreased | p < 0.05 | oup.com |

| Chick Embryos | miR-124 Levels | Significantly Suppressed | p < 0.05 | oup.com |

These findings collectively underscore the multifaceted and detrimental role of DL-Homocysteine thiolactone hydrochloride in the development of neural tube defects, acting through the disruption of crucial cellular processes including neural crest cell function, DNA damage repair, and epigenetic regulation.

Methodologies and Experimental Models in Dl Homocysteine Thiolactone Hydrochloride Research

In vitro Studies

In vitro research, utilizing cultured cells, is fundamental to understanding the direct cellular responses to DL-Homocysteine thiolactone hydrochloride and its metabolites. This approach allows for controlled examination of specific molecular pathways and cellular functions.

Cell Culture Models

Human Umbilical Vein Endothelial Cells (HUVECs) are a primary and widely used model in cardiovascular research to study endothelial dysfunction, a key factor in atherosclerosis. In the context of DL-Homocysteine thiolactone hydrochloride research, HUVECs have been instrumental in elucidating the compound's role in vascular damage.

Studies have shown that HUVECs can efficiently convert homocysteine into its more reactive form, homocysteine thiolactone. sigmaaldrich.com This metabolic conversion is a critical finding, as it demonstrates a direct cellular mechanism for producing the reactive thiolactone. Research using HUVECs has revealed that homocysteine thiolactone is significantly more potent than its precursor, homocysteine, in inducing cytotoxicity and pro-inflammatory responses. nih.gov Specifically, homocysteine thiolactone has been shown to be more effective at activating caspase-3, a key enzyme in the apoptotic pathway, and inducing the secretion of interleukin-8 (IL-8), a pro-inflammatory chemokine. nih.gov

Furthermore, investigations into gene expression in HUVECs have identified numerous genes that are altered in response to treatment with homocysteine thiolactone and N-homocysteinylated proteins. nih.gov These changes in gene expression point towards pro-atherogenic effects, providing a molecular basis for the compound's pathological role in vascular disease. nih.gov The process of protein N-homocysteinylation, where homocysteine thiolactone modifies protein lysine (B10760008) residues, has been shown to increase with rising homocysteine levels in HUVEC cultures. sigmaaldrich.com This post-translational modification is considered a key mechanism through which homocysteine thiolactone exerts its toxic effects. sigmaaldrich.comnih.gov

Interactive Data Table: Effects of Homocysteine Thiolactone on HUVECs

| Parameter Studied | Experimental Finding | Implication | Reference(s) |

| Cytotoxicity | Homocysteine thiolactone is more cytotoxic than homocysteine. | Suggests higher potential for endothelial damage. | nih.gov |

| Apoptosis | More efficient activation of caspase-3 compared to homocysteine. | Indicates a stronger pro-apoptotic effect. | nih.gov |

| Inflammation | Strong activation of IL-8 release. | Points to a potent pro-inflammatory role. | nih.gov |

| Gene Expression | Alters the expression of 110 genes, inducing pro-atherogenic changes. | Provides a molecular link to atherosclerosis. | nih.gov |

| Protein Modification | Increases N-homocysteinylation of proteins. | A key mechanism for cellular toxicity. | sigmaaldrich.com |

| Metabolic Conversion | HUVECs convert homocysteine to homocysteine thiolactone. | Establishes a direct cellular source of the reactive compound. | sigmaaldrich.com |

The ARPE-19 cell line, a human retinal pigment epithelial (RPE) cell line, serves as a crucial in vitro model for studying age-related macular degeneration (AMD). Research has implicated elevated homocysteine levels as a risk factor for AMD, and studies using ARPE-19 cells have explored the specific effects of its metabolite, homocysteine thiolactone.

In vitro experiments have demonstrated that homocysteine thiolactone acts as a pro-oxidant in ARPE-19 cells, leading to a significant increase in reactive oxygen species (ROS) generation. nih.govplos.org This oxidative stress is a key pathological feature of AMD. The compound also induces a pro-inflammatory response, evidenced by the increased secretion of cytokines such as IL-6 and IL-8. nih.govplos.org Notably, homocysteine thiolactone was found to be the most potent inducer of IL-8 secretion among the tested metabolites. plos.org

Functionally, treatment of ARPE-19 cells with homocysteine thiolactone has been shown to disrupt the RPE barrier by causing a significant decrease in the expression of tight junction proteins, such as ZO-1 and occludin. oncotarget.com This leads to increased permeability and reduced transcellular electrical resistance, compromising a critical function of the RPE. oncotarget.com Moreover, the compound impairs the phagocytic activity of ARPE-19 cells, another vital function for maintaining retinal health. oncotarget.com Studies have also shown that conditioned media from ARPE-19 cells treated with homocysteine thiolactone promotes tube formation in endothelial cells, indicating a pro-angiogenic effect characteristic of wet AMD. nih.govplos.org

Interactive Data Table: Research Findings in ARPE-19 Cells with Homocysteine Thiolactone

| Parameter | Finding | Consequence | Reference(s) |

| Oxidative Stress | Significant increase in Reactive Oxygen Species (ROS). | Contributes to cellular damage seen in AMD. | nih.govplos.org |

| Inflammation | Increased secretion of IL-6 and IL-8. | Promotes a pro-inflammatory microenvironment. | nih.govplos.org |

| Barrier Function | Decreased expression of tight junction proteins (ZO-1, occludin). | Compromises the blood-retinal barrier. | oncotarget.com |

| Cell Function | Impaired phagocytic activity. | Reduces the clearing of cellular debris in the retina. | oncotarget.com |

| Angiogenesis | Promotes tube formation in endothelial cells. | Suggests a role in the development of wet AMD. | nih.govplos.org |

| Apoptosis | Increased Bax/Bcl-2 ratio and NF-κB activation. | Indicates pro-apoptotic changes in the cells. | plos.org |

The EA.hy926 cell line, a permanent human endothelial hybridoma cell line, is another valuable model for studying endothelial cell biology and dysfunction. While direct studies on DL-Homocysteine thiolactone hydrochloride are limited in this specific cell line, research on its precursor, homocysteine, provides significant insights. Homocysteine can be converted to homocysteine thiolactone by cells, making these findings highly relevant. sigmaaldrich.com

Research has shown that homocysteine can inhibit the proliferation of EA.hy926 cells in a time- and concentration-dependent manner. nih.gov This suggests that elevated levels of homocysteine could impair the ability of the endothelium to repair itself. A key finding in this cell line is that homocysteine can induce a specific form of programmed cell death called ferroptosis. nih.gov This was demonstrated by an increase in lipid reactive oxygen species and malondialdehyde, which are markers of lipid peroxidation, a hallmark of ferroptosis. nih.gov The study also found that homocysteine treatment led to a decrease in the expression of GPX4 and SLC7A11, two key proteins that protect against ferroptosis. nih.gov These findings indicate that the system Xc-/GSH-GPX4 signaling pathway is a likely mechanism through which homocysteine induces ferroptosis in vascular endothelial cells. nih.gov

Interactive Data Table: Effects of Homocysteine on EA.hy926 Endothelial Cells

| Parameter | Experimental Finding | Mechanism/Pathway Implicated | Reference(s) |

| Cell Viability | Inhibited cell proliferation in a time- and concentration-dependent manner. | Impairment of endothelial repair capacity. | nih.gov |

| Cell Death | Induced ferroptosis, a form of iron-dependent programmed cell death. | system Xc-/GSH-GPX4 signaling pathway. | nih.gov |

| Protein Expression | Decreased expression of ferroptosis-related proteins GPX4 and SLC7A11. | Disruption of cellular antioxidant defense. | nih.gov |

| Oxidative Stress | Increased lipid peroxidation (Lip-ROS and MDA). | Hallmarks of ferroptosis induction. | nih.gov |

A significant aspect of DL-Homocysteine thiolactone hydrochloride's toxicity is its ability to be incorporated into proteins, a process known as N-homocysteinylation. This occurs when methionyl-tRNA synthetase mistakenly uses homocysteine instead of methionine, leading to the formation of homocysteine thiolactone, which then chemically modifies lysine residues in proteins. nih.gov

In mammalian cells, such as HUVECs, it has been demonstrated that the extent of this post-translational protein modification increases as homocysteine levels rise. sigmaaldrich.com This modification generates N-homocysteinylated proteins, which are considered toxic and can trigger immune responses, contributing to the pathologies associated with hyperhomocysteinemia. nih.gov

In bacterial systems, such as Escherichia coli, similar "editing" mechanisms exist. Studies have shown that homocysteine can inhibit the growth of E. coli, and this is linked to the metabolic processes that handle this non-protein amino acid. nih.gov These bacterial models are useful for understanding the fundamental biochemical pathways of homocysteine editing and the consequences of its incorporation into proteins.

To understand the physiological effects of DL-Homocysteine thiolactone hydrochloride on the heart, researchers utilize ex vivo isolated rat heart models, often employing the Langendorff perfusion technique. This method allows for the assessment of cardiac function in a controlled environment, independent of systemic neural and hormonal influences.